
Thr-His
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thr-His, also known as Threonyl-Histidine, is a dipeptide composed of the amino acids threonine and histidine. Dipeptides like this compound are formed when the carboxyl group of one amino acid reacts with the amino group of another, creating a peptide bond. This compound is of particular interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thr-His typically involves the coupling of threonine and histidine using peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers that follow similar principles as SPPS. These machines allow for the efficient and high-throughput synthesis of peptides, ensuring consistency and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the desired dipeptide.
Analyse Chemischer Reaktionen
Types of Reactions
Thr-His can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinal or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring of histidine, altering its electronic properties.
Substitution: The hydroxyl group of threonine can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield histidinal, while substitution reactions involving threonine can produce threonine esters or ethers.
Wissenschaftliche Forschungsanwendungen
Thr-His has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound to study peptide bond formation and stability.
Biology: It serves as a substrate for enzymatic studies, particularly those involving peptidases and proteases.
Medicine: this compound has potential therapeutic applications due to its antioxidant and metal-chelating properties.
Industry: It is utilized in the development of peptide-based materials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of Thr-His involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of the histidine residue, which can scavenge free radicals and reduce oxidative stress. Additionally, the dipeptide can chelate metal ions, thereby preventing metal-catalyzed oxidative damage. The exact pathways and molecular targets depend on the specific biological context in which this compound is applied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gly-His (Glycyl-Histidine): Another dipeptide with similar metal-chelating properties.
Ala-His (Alanyl-Histidine): Known for its antioxidant activity.
Ser-His (Seryl-Histidine): Exhibits similar biochemical properties due to the presence of histidine.
Uniqueness of Thr-His
This compound is unique due to the presence of threonine, which introduces a hydroxyl group that can participate in additional hydrogen bonding and chemical reactions. This makes this compound particularly versatile in biochemical and industrial applications, where its specific reactivity can be leveraged for targeted purposes.
Eigenschaften
CAS-Nummer |
55831-93-1 |
|---|---|
Molekularformel |
C10H16N4O4 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O4/c1-5(15)8(11)9(16)14-7(10(17)18)2-6-3-12-4-13-6/h3-5,7-8,15H,2,11H2,1H3,(H,12,13)(H,14,16)(H,17,18)/t5-,7+,8+/m1/s1 |
InChI-Schlüssel |
WXVIGTAUZBUDPZ-DTLFHODZSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)O)N)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


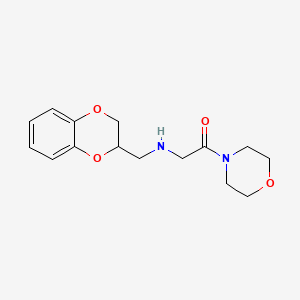

![1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium](/img/structure/B14161807.png)
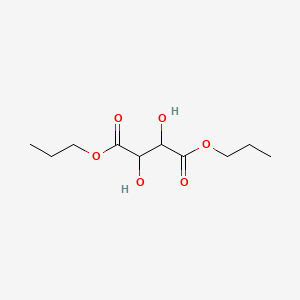
![6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14161819.png)
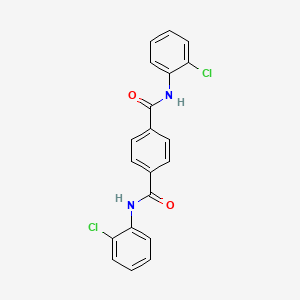
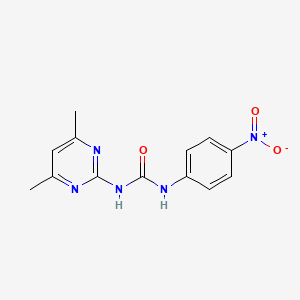
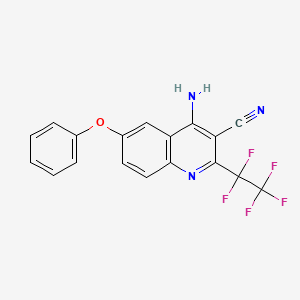


![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(4-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B14161850.png)

![2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14161884.png)

